

# Fmoc-Ile-Thr(psi(Me,Me)pro)-OH unexpected mass spectrometry results

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## Compound of Interest

Compound Name: Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Cat. No.: B13394911

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## Technical Support Center: Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

This guide provides troubleshooting assistance for researchers encountering unexpected mass spectrometry (MS) results for the pseudoproline dipeptide **Fmoc-Ile-Thr(psi(Me,Me)pro)-OH**.

## Frequently Asked Questions (FAQs) & Troubleshooting

### Q1: What is the expected molecular weight of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH?

The first step in troubleshooting is to confirm the expected mass of your compound. Discrepancies can arise from using average mass instead of monoisotopic mass, which is what is measured by the mass spectrometer.

Data Presentation: Calculated Molecular Weights

Formula	Description	Mass Type	Calculated Mass (Da)
C <sub>28</sub> H <sub>34</sub> N <sub>2</sub> O <sub>6</sub>	Neutral Compound	Monoisotopic	494.2417
Average	494.58		
[C <sub>28</sub> H <sub>34</sub> N <sub>2</sub> O <sub>6</sub> + H] <sup>+</sup>	Protonated Adduct (M+H) <sup>+</sup>	Monoisotopic	495.2490
[C <sub>28</sub> H <sub>34</sub> N <sub>2</sub> O <sub>6</sub> + Na] <sup>+</sup>	Sodium Adduct (M+Na) <sup>+</sup>	Monoisotopic	517.2309
[C <sub>28</sub> H <sub>34</sub> N <sub>2</sub> O <sub>6</sub> + K] <sup>+</sup>	Potassium Adduct (M+K) <sup>+</sup>	Monoisotopic	533.1949
[C <sub>28</sub> H <sub>34</sub> N <sub>2</sub> O <sub>6</sub> - H] <sup>-</sup>	Deprotonated Adduct (M-H) <sup>-</sup>	Monoisotopic	493.2344

Note: Always use the monoisotopic mass for high-resolution mass spectrometry analysis.

## Q2: My observed mass is higher than the expected (M+H)<sup>+</sup>. What are the common causes?

Observing a mass higher than the expected protonated molecule is a frequent issue, often related to the formation of adducts or unexpected modifications.

- Alkali Metal Adducts: The most common cause is the formation of sodium ([M+Na]<sup>+</sup>) and potassium ([M+K]<sup>+</sup>) adducts.[\[1\]](#)[\[2\]](#) These ions are ubiquitous in laboratory environments and can originate from glassware, solvents, or sample handling.[\[2\]](#)
  - Troubleshooting:
    - Look for peaks that are ~22 Da (Na<sup>+</sup>) or ~38 Da (K<sup>+</sup>) higher than your expected [M+H]<sup>+</sup> peak.[\[2\]](#)
    - Use high-purity solvents (LC-MS grade).

- Substitute glassware with plasticware where possible to minimize leaching of metal ions.[\[2\]](#)
- If adducts dominate the spectrum and suppress the desired  $[M+H]^+$  signal, consider sample cleanup to remove salt impurities.[\[1\]](#)
- Intact Pseudoproline Ring (+40 Da): In some cases, particularly during on-resin mass checks before final cleavage, the pseudoproline's oxazolidine ring might not cleave as expected, leading to a mass increase of approximately 40 Da compared to the final peptide with a regenerated Threonine.[\[3\]](#) While **Fmoc-Ile-Thr(psi(Me,Me)pro)-OH** is a dipeptide building block, if it's part of a larger synthetic sequence, this could be a factor.
- Other Adducts: Depending on the solvents and buffers used, other adducts like ammonium ( $[M+NH_4]^+$ ) or solvent adducts (e.g.,  $[M+ACN+H]^+$ ) can form.

### Q3: My observed mass is lower than expected. What could be the cause?

Lower-than-expected masses typically point towards fragmentation of the molecule either in the ion source or during synthesis.

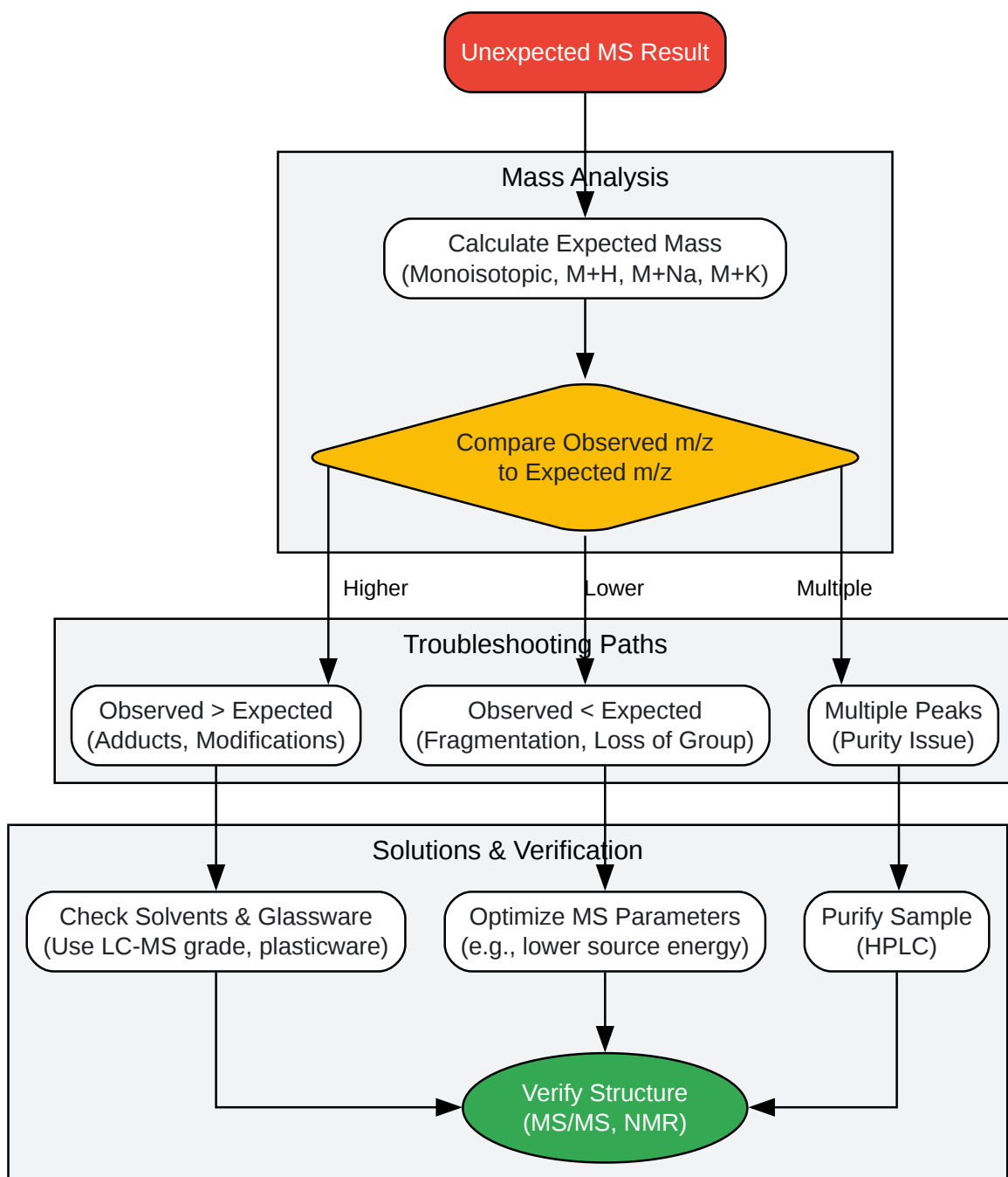
- Loss of the Fmoc Group (-222.2 Da): The fluorenylmethyloxycarbonyl (Fmoc) group can sometimes be labile under certain conditions. Look for a peak corresponding to  $[M - \text{Fmoc} + H]^+$ .
- Dehydration (-18.0 Da): Peptides containing serine or threonine can lose a molecule of water.
- In-source Fragmentation: The conditions in the electrospray ion source (ESI) can sometimes be energetic enough to cause fragmentation of the parent molecule.

### Q4: I see multiple unexpected peaks in my spectrum. What are the likely impurities?

The presence of multiple peaks suggests that your sample may not be pure. Common sources of impurities in peptide synthesis include:

- Incomplete Reactions: Unreacted starting materials or intermediates from the synthesis.
- Side Products:
  - Aspartimide Formation: If an aspartic acid residue is present elsewhere in a larger peptide sequence being built with this dipeptide, aspartimide formation can occur, which is a common side reaction in Fmoc-based synthesis.[\[3\]](#)[\[4\]](#)
  - Imine Derivatives: Imine derivatives of the pseudoproline moiety have been observed as potential by-products.[\[3\]](#)[\[4\]](#)
- Contaminants: Contaminants like polyethylene glycol (PEG) are common and can produce a characteristic repeating pattern of peaks in the mass spectrum.[\[5\]](#)

#### Troubleshooting Workflow



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Caption: Troubleshooting workflow for unexpected MS results.

## Experimental Protocols

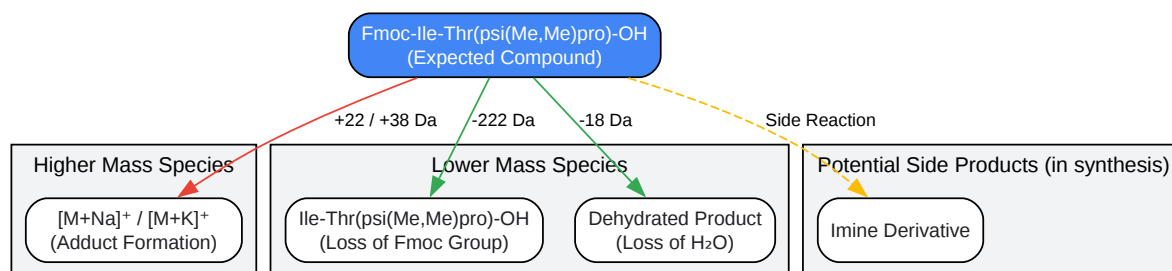
### Protocol 1: Sample Preparation for ESI-MS Analysis

This protocol outlines a general procedure for preparing a protected dipeptide sample for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).

- Sample Dissolution:
  - Accurately weigh a small amount of your lyophilized **Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH** powder.
  - Dissolve the sample in a suitable solvent to a final concentration of approximately 1 mg/mL. A common solvent is 50:50 acetonitrile/water with 0.1% formic acid.<sup>[6]</sup> Formic acid helps to promote protonation for positive ion mode analysis.
- Dilution:
  - Create a dilution series from your stock solution. A typical final concentration for direct infusion or LC-MS is in the range of 1-10 μM.
- Analysis:
  - Ionization Mode: Use positive ion mode ESI to detect protonated molecules ( $[M+H]^+$ ) and common adducts.
  - Mass Range: Set the mass analyzer to scan a range that includes the expected masses of your compound and potential adducts/fragments (e.g., m/z 200-1000).
  - Tandem MS (MS/MS): If the instrument is capable, perform MS/MS analysis. Isolate the precursor ion corresponding to your unexpected mass and fragment it. The resulting fragmentation pattern can provide structural information to help identify the species.<sup>[6]</sup>

### Potential Chemical Modifications and Pathways

The structure of the pseudoproline dipeptide is designed to be stable during Fmoc synthesis and cleavable with strong acid like TFA to regenerate the native threonine.<sup>[7]</sup> However, side reactions can occur.



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Caption: Potential modifications leading to unexpected masses.

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